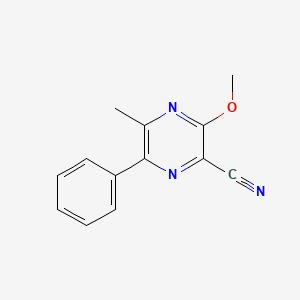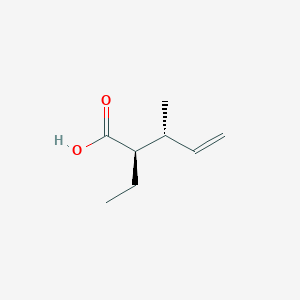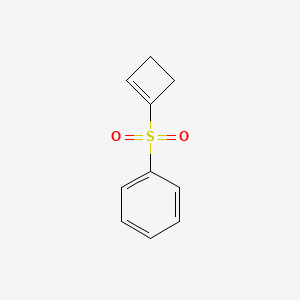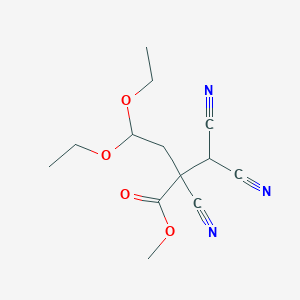
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate: is an organic compound with a complex structure that includes multiple functional groups such as cyano and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate typically involves multi-step organic reactions. One common method starts with the esterification of 4,4-diethoxybutanoic acid to form the corresponding ester. This is followed by a series of nucleophilic substitution reactions where cyano groups are introduced. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. Catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines, depending on the specific conditions and reagents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the cyano groups. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Bases: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new cyano derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyano and ester groups. Its reactivity with nucleophiles makes it a useful probe for investigating biochemical reactions.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced strength or chemical resistance.
Mécanisme D'action
The mechanism by which Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyano-2-methylpropanoate
- Ethyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- Methyl 2-cyano-2-(dicyanomethyl)-4,4-dimethoxybutanoate
Uniqueness
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is unique due to its combination of cyano and ester groups, which provide a high degree of reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of potential modifications and applications, making it a valuable tool in both research and industrial settings.
Propriétés
Numéro CAS |
184092-93-1 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-11(20-5-2)6-13(9-16,12(17)18-3)10(7-14)8-15/h10-11H,4-6H2,1-3H3 |
Clé InChI |
JLGGQFOOLSXWHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C#N)(C(C#N)C#N)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



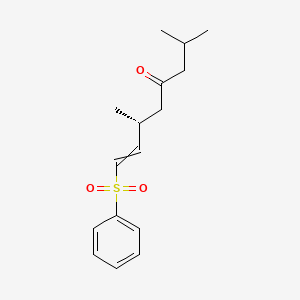
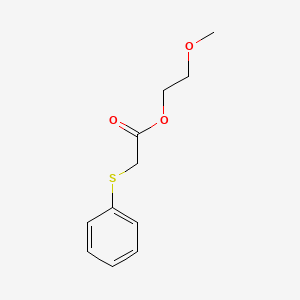

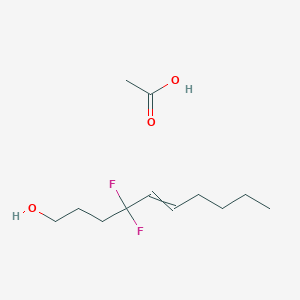
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
